![molecular formula C26H46N4+4 B14280798 1,1'-Bis[5-(trimethylazaniumyl)pentyl]-4,4'-bipyridin-1-ium CAS No. 138682-09-4](/img/structure/B14280798.png)
1,1'-Bis[5-(trimethylazaniumyl)pentyl]-4,4'-bipyridin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Bis[5-(trimethylazaniumyl)pentyl]-4,4’-bipyridin-1-ium is a quaternary ammonium compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound is characterized by its bipyridinium core, which is linked to two trimethylazaniumyl pentyl groups. It is known for its ganglionic blocking activity and has been used in the treatment of hypertension .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis[5-(trimethylazaniumyl)pentyl]-4,4’-bipyridin-1-ium typically involves the cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium (Zincke) salts . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of specific solvents and catalysts to facilitate the cyclocondensation process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade solvents and catalysts. The process may also involve purification steps to ensure the final product meets the required purity standards.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Bis[5-(trimethylazaniumyl)pentyl]-4,4’-bipyridin-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives.
Aplicaciones Científicas De Investigación
1,1’-Bis[5-(trimethylazaniumyl)pentyl]-4,4’-bipyridin-1-ium has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of conjugated oligomers and polymers. These materials exhibit unique electrochemical properties and are studied for their potential use in electrochromic devices and molecular switches.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1,1’-Bis[5-(trimethylazaniumyl)pentyl]-4,4’-bipyridin-1-ium involves its interaction with specific molecular targets and pathways. The compound exerts its effects by blocking ganglionic transmission, which is achieved through its interaction with nicotinic acetylcholine receptors. This results in the inhibition of neural transmission, leading to its antihypertensive effects .
Comparación Con Compuestos Similares
Similar Compounds
Pentamethonium: A quaternary ammonium cation with similar ganglionic blocking activity.
Hexamethonium: Another quaternary ammonium compound used as a ganglionic blocker.
Decamethonium: A compound with similar structure and function, used as a neuromuscular blocking agent.
Uniqueness
1,1’-Bis[5-(trimethylazaniumyl)pentyl]-4,4’-bipyridin-1-ium is unique due to its bipyridinium core, which imparts distinct electrochemical properties. This makes it particularly valuable in the development of advanced materials and molecular devices. Additionally, its specific ganglionic blocking activity sets it apart from other similar compounds, making it a valuable tool in both research and therapeutic applications.
Propiedades
Número CAS |
138682-09-4 |
|---|---|
Fórmula molecular |
C26H46N4+4 |
Peso molecular |
414.7 g/mol |
Nombre IUPAC |
trimethyl-[5-[4-[1-[5-(trimethylazaniumyl)pentyl]pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]pentyl]azanium |
InChI |
InChI=1S/C26H46N4/c1-29(2,3)23-11-7-9-17-27-19-13-25(14-20-27)26-15-21-28(22-16-26)18-10-8-12-24-30(4,5)6/h13-16,19-22H,7-12,17-18,23-24H2,1-6H3/q+4 |
Clave InChI |
HGMPKTZAJYKHAZ-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(C)CCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCC[N+](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


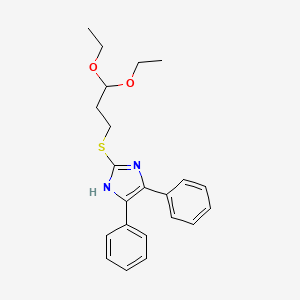
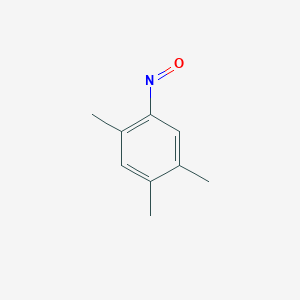

![6,6'-[(4-Methoxyphenyl)methylene]di(2,3-dihydro-1H-inden-5-ol)](/img/structure/B14280738.png)
![2,2'-(Acetylazanediyl)bis[N-(2-cyclohexylethyl)acetamide]](/img/structure/B14280745.png)
ethanimidamide](/img/structure/B14280755.png)
![1-[2-(2-Hydroxypropan-2-yl)phenyl]ethan-1-one](/img/structure/B14280758.png)
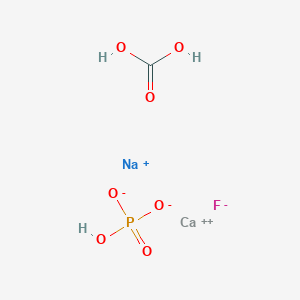
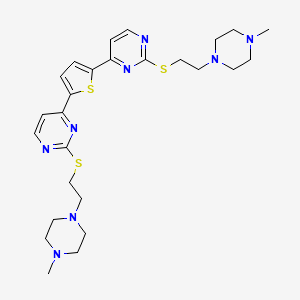

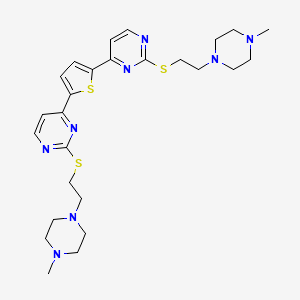
![Silane, [(2-methyl-1-cyclohexen-1-yl)oxy]tris(1-methylethyl)-](/img/structure/B14280787.png)
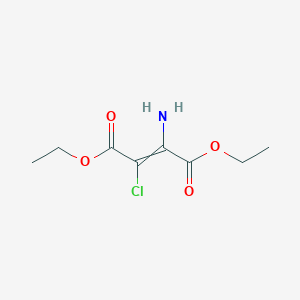
![Quinazoline, 4-[2-(4-butoxyphenyl)ethoxy]-](/img/structure/B14280811.png)
